1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile
Description
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile is a nitrile-substituted cyclopentane derivative featuring a phenyl ring with three methoxy groups at the 3-, 4-, and 5-positions.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C15H19NO3/c1-17-12-8-11(9-13(18-2)14(12)19-3)15(10-16)6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
JLLNSCSEHSOEHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, leading to the disruption of microtubule dynamics, which is crucial for its anti-cancer activity . Additionally, the carbonitrile group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Molecular and Physicochemical Properties
The table below compares key properties of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile with similar compounds:
*Data for the trimethoxy compound is extrapolated from structural analogs.
Key Observations:
- Substituent Effects on Mass and Polarity: The trimethoxy derivative has the highest molecular mass (263.34 g/mol) due to three methoxy groups, increasing polarity compared to mono-methoxy (201.26 g/mol) and difluoro (207.22 g/mol) analogs.
- Boiling Points : The 4-methoxy analog’s boiling point (145°C at 1 Torr) suggests that additional methoxy groups in the trimethoxy compound would likely elevate boiling points further due to increased molecular interactions .
Biological Activity
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a cyclopentanecarbonitrile moiety linked to a phenyl group that is substituted with three methoxy groups at the 3, 4, and 5 positions. This configuration is expected to influence its solubility, reactivity, and biological interactions significantly. The carbonitrile group enhances the compound's reactivity through nucleophilic addition reactions, while the methoxy groups can undergo various transformations that may lead to derivatives with altered biological activities.
Preliminary studies suggest that 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile may interact with several biological targets. The binding affinity and mechanism of action are critical for understanding its therapeutic potential. Compounds with similar structures have shown interactions with receptors or enzymes involved in key biological pathways, including:
- Inhibition of Oncogenic Kinases : Certain derivatives have demonstrated the ability to inhibit multiple oncogenic kinases, which are crucial in cancer progression.
- Tubulin Polymerization Inhibition : Studies indicate that compounds related to this structure can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Cytotoxicity Studies
Research has shown varying cytotoxic effects of compounds related to 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 16a | MCF-7 | 0.52 | Inhibits tubulin polymerization |
| 16b | MCF-7/ADR | 6.26 | Induces apoptosis |
| 16d | MRC-5 | >17.08 | Less cytotoxic to normal cells |
These results indicate a promising selectivity towards cancer cells while sparing normal cells .
CYP1A1 Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of the CYP1 family of enzymes, particularly CYP1A1. The presence of tri-methoxy groups has been linked to enhanced selectivity and potency against this enzyme:
- IC50 Values : Compounds bearing tri-alkoxy groups showed IC50 values in the range of 58–65 nM against CYP1A1.
- Cancer Chemoprevention Potential : This selective inhibition suggests potential applications in cancer chemoprevention by counteracting carcinogenic processes mediated by CYP1A1 .
Case Studies
Several studies have explored the biological implications of compounds related to 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile:
- Pyrrolizine Derivatives : A study synthesized new pyrrolizines featuring the trimethoxyphenyl moiety and evaluated their cytotoxicity against various cancer cell lines. The results highlighted their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .
- Chalcone Derivatives : Research on chalcone derivatives demonstrated that those with methoxy substitutions exhibited significant inhibition of CYP1A1 and showed promise as chemopreventive agents against certain carcinogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
